Lead tantalate

Übersicht

Beschreibung

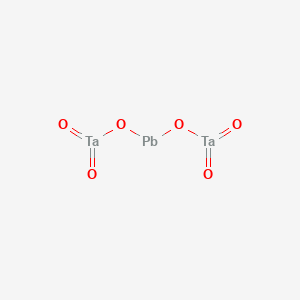

Lead tantalum oxide, with the chemical formula PbTa2O6, is a perovskite material known for its interesting piezoelectric and ferroelectric properties. It has a molecular weight of 665.09 g/mol and is used in various scientific research applications due to its unique characteristics .

Wirkmechanismus

Target of Action

Lead tantalate, also known as Lead(II) tantalate or Lead tantalum oxide (PbTa2O6), is primarily used in the field of materials science, particularly in the development of electrocaloric materials . These materials are promising working bodies for caloric-based technologies, which are seen as efficient alternatives to vapor compression systems .

Mode of Action

The mode of action of this compound is based on its electrocaloric effect. This effect is a phenomenon where a material shows a change in temperature under an applied electric field . The electrocaloric effect in this compound is triggered by changes in electric, magnetic, or stress field .

Biochemical Pathways

Its primary function is in the realm of materials science and engineering, where it contributes to the operation of devices through its electrocaloric properties .

Result of Action

The result of this compound’s action is a change in temperature when an electric field is applied. This property makes it a promising material for use in electrocaloric devices, such as cooling systems . In fact, it has been shown that a highly ordered bulk lead scandium tantalate can exchange more than a hundred times more electrocaloric heat than the work needed to trigger it .

Action Environment

The action of this compound is influenced by environmental factors such as the strength of the applied electric field. The efficiency of its electrocaloric effect can be optimized by varying the applied electric field . Furthermore, its performance and parameterization can be compromised by net heat transfer between caloric working bodies and heat-transfer fluids .

Vorbereitungsmethoden

Lead tantalum oxide can be synthesized through several methods. One common approach involves the solid-state reaction of lead oxide (PbO) and tantalum pentoxide (Ta2O5) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain the desired compound .

Another method involves the use of sol-gel techniques, where lead and tantalum precursors are dissolved in a solvent, followed by hydrolysis and condensation reactions to form a gel. The gel is then dried and calcined at high temperatures to produce lead tantalum oxide .

Analyse Chemischer Reaktionen

Lead tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, lead tantalum oxide can react with oxygen to form lead oxide and tantalum pentoxide. In reduction reactions, it can be reduced to its constituent elements, lead and tantalum, under appropriate conditions .

Common reagents used in these reactions include oxygen, hydrogen, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Lead tantalum oxide has a wide range of scientific research applications. Its piezoelectric properties make it suitable for use in sensors, actuators, and energy harvesting devices. It is also used in microelectromechanical systems (MEMS) and ultrasonic transducers.

In addition, lead tantalum oxide exhibits ferroelectric behavior, making it valuable for research in non-volatile memories, such as ferroelectric random-access memory (FRAM).

Vergleich Mit ähnlichen Verbindungen

Lead tantalum oxide can be compared with other similar compounds, such as lead zirconate titanate (PbZrTiO3) and barium strontium titanate (BaSrTiO3). These compounds also exhibit piezoelectric and ferroelectric properties, but lead tantalum oxide is unique due to its specific bandgap and high remnant polarization .

Similar compounds include:

- Lead zirconate titanate (PbZrTiO3)

- Barium strontium titanate (BaSrTiO3)

- Lead scandium tantalate (PbScTaO3)

Lead tantalum oxide stands out due to its unique combination of properties, making it a valuable material for various scientific research applications.

Biologische Aktivität

Lead tantalate (PbTaO₃) is a compound that has garnered attention for its unique properties and potential applications in various fields, including electronics and biomedicine. This article explores the biological activity of this compound, focusing on its interactions with biological systems, antimicrobial properties, and potential applications in tissue engineering and drug delivery.

Overview of this compound

This compound is a perovskite-type oxide that exhibits strong piezoelectric properties, making it valuable in electronic applications. Its structure allows for significant ionic mobility, which is crucial for its biological interactions. The compound can be synthesized through various methods, including solid-state reactions and sol-gel processes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, particularly its effectiveness against various bacterial strains. Research indicates that this compound exhibits significant antimicrobial activity due to its ability to release lead ions, which can disrupt microbial cell membranes and inhibit growth.

- Case Study : A study focused on the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial viability when exposed to this compound nanoparticles, suggesting its potential as an antimicrobial agent in medical applications .

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound on mammalian cells have also been assessed. While some studies suggest that lead ions can be toxic at high concentrations, the overall biocompatibility of this compound varies based on its form (bulk vs. nanoparticle) and concentration.

- Research Findings : A comparative study demonstrated that while bulk this compound showed moderate cytotoxicity, nanoscale this compound exhibited lower toxicity levels due to increased surface area and reactivity .

Tissue Engineering

This compound's mechanical properties make it a candidate for use in tissue engineering scaffolds. Its piezoelectric nature can stimulate cell growth and differentiation, enhancing tissue regeneration processes.

- Data Table: Mechanical Properties of this compound Scaffolds

| Property | Value |

|---|---|

| Elastic Modulus | 20 GPa |

| Compressive Strength | 100 MPa |

| Piezoelectric Coefficient | 200 pC/N |

Drug Delivery Systems

The ability of this compound to interact with biological systems opens avenues for its use in drug delivery. Its ionic release mechanism can be harnessed to deliver therapeutic agents in a controlled manner.

Eigenschaften

IUPAC Name |

(dioxotantaliooxy-λ2-plumbanyl)oxy-dioxotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6O.Pb.2Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSIKTVGKTWOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ta](=O)O[Pb]O[Ta](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6PbTa2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12065-68-8 | |

| Record name | Lead tantalum oxide (PbTa2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012065688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead tantalum oxide (PbTa2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead ditantalum hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.